N-[(allylamino)carbonothioyl]-2-thiophenesulfonamide
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Overview
Description
N-[(allylamino)carbonothioyl]-2-thiophenesulfonamide, also known as ACTS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative of thiophene and is known for its unique structure and properties.
Scientific Research Applications
Synthesis and Chemical Applications
N-[(allylamino)carbonothioyl]-2-thiophenesulfonamide and its derivatives have been explored for their potential in chemical synthesis, demonstrating innovative applications in constructing complex molecules. A notable study involves the Lewis-acid-mediated thiocyano semipinacol rearrangement of allylic alcohols using N-thiocyano-dibenzenesulfonimide (NTSI), showcasing a direct and efficient strategy for forming thiocyano carbonyl compounds with the rapid construction of an all-carbon quaternary center. This method signifies a breakthrough in organic synthesis, offering a pathway to synthesize structurally complex molecules efficiently (Xu-Feng Song et al., 2019).
Biological and Enzymatic Inhibition Studies
The compound has been implicated in studies targeting carbonic anhydrase (CA) inhibitors, revealing its significance in developing new therapeutic agents. A study synthesizing water-soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold demonstrated potent intraocular pressure lowering properties, hinting at its potential in treating glaucoma through CA inhibition (A. Casini et al., 2002). Another research on benzenesulfonamides incorporating flexible triazole moieties as CA inhibitors highlighted their effectiveness in lowering intraocular pressure in a glaucoma animal model, indicating a promising avenue for glaucoma therapy (A. Nocentini et al., 2016).
Environmental and Sensory Applications
N-[(allylamino)carbonothioyl]-2-thiophenesulfonamide derivatives have also been utilized in environmental science, particularly in the selective detection of thiophenols over aliphatic thiols. A study on a reaction-based fluorescent probe for thiophenol discrimination showcases the application of such compounds in monitoring environmental pollutants, providing a tool for sensitive and selective detection of thiophenols in water samples, which is crucial for environmental monitoring and protection (Z. Wang et al., 2012).
Mechanism of Action
Target of Action
The primary target of the compound 3-(PROP-2-EN-1-YL)-1-(THIOPHENE-2-SULFONYL)THIOUREA, also known as N-[(allylamino)carbonothioyl]-2-thiophenesulfonamide, is the Hsp90 heat shock protein . This protein plays a crucial role in the survival of cancer cells, making it a potential therapeutic target for various types of malignancies .
Mode of Action
N-[(allylamino)carbonothioyl]-2-thiophenesulfonamide interacts with its target, the Hsp90 protein, by inhibiting its activity . This compound binds directly to the ATP-binding pocket in the N-terminal domain of Hsp90, blocking the binding of nucleotides to Hsp90 . This action prevents the release of the receptor from Hsp90, eventually leading to its degradation .
Biochemical Pathways
The inhibition of Hsp90 by N-[(allylamino)carbonothioyl]-2-thiophenesulfonamide affects several cellular phenomena and diseases, including cancer, neurodegenerative diseases, and viral infection . The compound causes the proteosomal destruction of client proteins such as Akt, KIT, and IGF1R . This effect could be due to precluding physical contact between client proteins and Hsp90 .
Result of Action
The molecular and cellular effects of N-[(allylamino)carbonothioyl]-2-thiophenesulfonamide’s action include the degradation of client proteins that play a central pathogenic role in human diseases . This leads to the control of cancer cells, affecting the activity of signaling proteins .
properties
IUPAC Name |
1-prop-2-enyl-3-thiophen-2-ylsulfonylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S3/c1-2-5-9-8(13)10-15(11,12)7-4-3-6-14-7/h2-4,6H,1,5H2,(H2,9,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJFOXHMGBEWHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NS(=O)(=O)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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